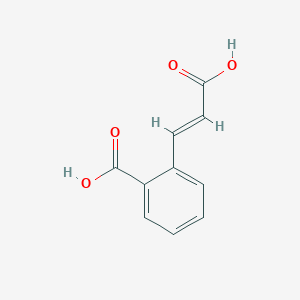

2-Carboxycinnamic acid

Description

Contextualization within Aromatic Carboxylic Acids Research

Aromatic carboxylic acids are a broad class of organic compounds that have been extensively studied for their diverse chemical reactivity and applications in materials science, organic synthesis, and medicinal chemistry. mdpi.com Within this class, 2-carboxycinnamic acid distinguishes itself through the presence of two distinct carboxylic acid groups with different reactivities, and a flexible backbone. This sets it apart from more rigid aromatic dicarboxylic acids like phthalic acid, which has two adjacent carboxylic groups, and simpler structures like cinnamic acid, which possesses only one carboxylic group. The unique arrangement of functional groups in this compound allows for the formation of complex structures, such as helical chains and three-dimensional frameworks, when coordinated with metal ions. rsc.org This has positioned it as a valuable building block in the design of novel materials with specific structural and functional properties.

Overview of Research Trajectories for this compound

The research landscape for this compound is primarily centered on its applications as a versatile ligand and a synthetic precursor. A significant area of investigation involves its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.org Researchers have explored how its flexible structure can be utilized to construct materials with high thermal stability, enhanced photoluminescence, and potential for gas storage and separation. Another major research trajectory focuses on its role in organic synthesis. It serves as a starting material for creating more complex molecules, including oxofunctionalized compounds and various heterocyclic structures. tandfonline.com Furthermore, derivatives of this compound are being investigated for their potential biological activities, drawing from the known anti-inflammatory and antioxidant properties of related cinnamic acid derivatives. researchgate.net

Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 612-40-8 |

| Melting Point | 197-202 °C |

| Appearance | Solid |

This table presents some of the key physical and chemical properties of this compound. aablocks.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWPNMHQRGNQHH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-40-8 | |

| Record name | 2-(2-Carboxyvinyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of 2 Carboxycinnamic Acid Biosynthesis and Metabolic Pathways

Microbial Biotransformation Mechanisms

2-Carboxycinnamic acid is a key intermediate in the microbial breakdown of certain aromatic compounds. Its formation and subsequent transformation are central to understanding the metabolic versatility of various microorganisms, particularly in the context of environmental pollutant degradation.

The degradation of naphthalene (B1677914), a two-ring polycyclic aromatic hydrocarbon (PAH), by microorganisms occurs through different metabolic routes depending on the organism and environmental conditions, notably temperature. While mesophilic bacteria commonly degrade naphthalene via salicylic (B10762653) acid and catechol, thermophilic bacteria often employ a distinct pathway where this compound is a central metabolite.

In the thermophilic bacterium Bacillus thermoleovorans (also known as Geobacillus thermoleovorans), which grows at 60°C, naphthalene degradation proceeds through intermediates that are not typically found in mesophilic pathways. The pathway involves the initial oxidation of naphthalene to form dihydroxylated intermediates. The formation of this compound can result from an ortho-type cleavage of 1,2-dihydroxynaphthalene or a meta-type cleavage of 2,3-dihydroxynaphthalene (B165439). The detection of 2,3-dihydroxynaphthalene, this compound, and its subsequent degradation product, phthalic acid, points towards a unique catabolic route in these thermophiles. This pathway ultimately converts naphthalene into less complex molecules that can enter central metabolic cycles.

The following table compares the key intermediates in mesophilic and thermophilic naphthalene degradation pathways.

| Feature | Mesophilic Pathway (e.g., Pseudomonas sp.) | Thermophilic Pathway (e.g., Bacillus thermoleovorans) |

| Primary Intermediates | Salicylic acid, Gentisic acid, Catechol | 2,3-Dihydroxynaphthalene, trans-2-Carboxycinnamic acid, Phthalic acid |

| Ring Cleavage Strategy | Primarily leads to catechol for subsequent ortho or meta cleavage. | Involves ortho-cleavage of 1,2-dihydroxynaphthalene or meta-cleavage of 2,3-dihydroxynaphthalene to form this compound. |

| Key Metabolite | Salicylate (B1505791) | This compound |

The role of this compound is not limited to naphthalene catabolism; it also appears as an intermediate in the degradation of more complex PAHs. Several bacterial strains capable of degrading high-molecular-weight PAHs utilize pathways that converge on the formation of this compound.

Mycobacterium sp. Strain AP1 : This pyrene-degrading strain can transform naphthalene and phenanthrene (B1679779) into this compound and diphenic acid, respectively. This transformation indicates that the bacterium employs dioxygenation and subsequent ortho-cleavage of one of the aromatic rings, a mechanism consistent with the initial steps of pyrene (B120774) degradation. The ability to form this compound from naphthalene suggests that the initial enzymes of the pyrene degradation pathway can accommodate smaller PAHs.

Stenotrophomonas maltophilia C6 : Isolated from a creosote-contaminated site, this strain degrades phenanthrene through multiple initial dioxygenation attacks. One of the subsequent metabolic routes involves the transformation of naphthalene-1,2-diol (B1222099), an intermediate of phenanthrene breakdown, which undergoes ortho-cleavage to produce trans-2-carboxycinnamic acid. This acid is then further metabolized to phthalic acid and protocatechuic acid.

Sinorhizobium sp. C4 : In the degradation of phenanthrene by this strain, naphthalene-1,2-diol is also a key intermediate. Its degradation proceeds through intradiol (ortho) cleavage to produce trans-2-carboxycinnamic acid, which is then converted to phthalic acid and protocatechuic acid.

The formation of this compound from various PAHs highlights its significance as a common downstream intermediate, linking the upper degradation pathways of complex pollutants to central metabolic routes.

The biotransformation of PAHs into and beyond this compound is a multi-step process catalyzed by a series of specific enzymes.

Formation from Naphthalene/PAHs: The initial and rate-limiting step in the aerobic degradation of PAHs is the introduction of two hydroxyl groups onto the aromatic ring, a reaction catalyzed by dioxygenase enzymes.

Naphthalene Dioxygenase : In thermophilic bacteria, initial oxidation can be catalyzed by a 1,2-dioxygenase or a 2,3-dioxygenase , leading to 1,2-dihydroxynaphthalene or 2,3-dihydroxynaphthalene, respectively.

Ring-Cleavage Dioxygenase : The dihydroxylated intermediate undergoes ring fission. The formation of this compound is attributed to the action of a ring-cleavage dioxygenase that catalyzes either the ortho (intradiol) cleavage of 1,2-dihydroxynaphthalene or the meta (extradiol) cleavage of 2,3-dihydroxynaphthalene. The degradation of naphthalene-1,2-diol via ortho-cleavage to produce trans-2-carboxycinnamic acid has been observed in multiple bacterial species, including Stenotrophomonas maltophilia and Sinorhizobium sp.

Conversion to Downstream Metabolites: Once formed, this compound is further metabolized.

Conversion to Phthalic Acid : Studies on both Bacillus thermoleovorans and Stenotrophomonas maltophilia show that this compound is converted to phthalic acid. This step likely involves oxidative or other enzymatic processes that modify the propenoic acid side chain.

Decarboxylation : Further degradation can involve decarboxylase enzymes. A subsequent decarboxylation of phthalic acid could yield benzoic acid, another intermediate identified in the thermophilic degradation of naphthalene.

The following table summarizes the key enzymatic steps.

| Reaction | Substrate | Key Enzyme Type | Product |

| Initial Oxidation | Naphthalene | Naphthalene Dioxygenase | Dihydroxynaphthalene |

| Ring Cleavage | 1,2-Dihydroxynaphthalene / 2,3-Dihydroxynaphthalene | Ring-Cleavage Dioxygenase (ortho or meta) | This compound |

| Further Conversion | This compound | Oxidoreductases / Other enzymes | Phthalic acid |

| Decarboxylation | Phthalic acid | Decarboxylase | Benzoic acid |

Environmental Fate and Bioremediation Contexts

The metabolic role of this compound directly influences its behavior in the environment and its relevance in bioremediation strategies for PAH-contaminated sites.

In microbial degradation pathways, this compound is characterized as a transient metabolite. This means it does not typically accumulate in the environment because it is rapidly converted into subsequent products as soon as it is formed. In studies of phenanthrene degradation by Stenotrophomonas maltophilia, this compound was detected only at trace levels, although it was continuously produced, indicating its rapid turnover. Similarly, during naphthalene degradation by B. thermoleovorans, individual metabolites, including this compound, accounted for less than 0.1% of the initial substrate after 96 hours of incubation, confirming its fleeting existence in the metabolic chain. Its transient nature is a hallmark of an efficient metabolic pathway where the flow of carbon is continuous, preventing the buildup of potentially inhibitory intermediates.

The degradation of aromatic compounds like naphthalene shows significant differences between thermophilic (high-temperature) and mesophilic (moderate-temperature) conditions, with this compound being a key differentiator.

Mesophilic Degradation : Mesophilic bacteria, which are well-studied, typically break down naphthalene through salicylic acid and catechol. This pathway is considered the conventional route for naphthalene catabolism.

Thermophilic Degradation : Thermophilic bacteria like Bacillus thermoleovorans and Geobacillus sp. G27 utilize an alternative pathway that generates this compound and phthalic acid, bypassing the common salicylate intermediate. The degradation of xenobiotics by thermophilic microorganisms offers advantages in biotechnological applications, as higher temperatures can increase the bioavailability of hydrophobic pollutants like PAHs and lead to higher reaction rates.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Carboxycinnamic Acid

Catalytic Oxidation Routes to 2-Carboxycinnamic Acid

Catalytic oxidation represents a primary strategy for synthesizing this compound, offering efficient routes from various precursors. These methods often employ powerful oxidizing agents and catalysts to achieve high yields and selectivity.

A highly effective method for synthesizing trans-2-carboxycinnamic acid involves the catalytic domino oxidation of naphthols and hydronaphthoquinones. beilstein-journals.orgresearchgate.net This approach utilizes hydrogen peroxide (H₂O₂) as a green and atom-economical oxidizing agent. beilstein-journals.org The reaction is catalyzed by various organoselenium compounds, with 2,2'-dinitro-4,4'-di(trifluoromethyl)diphenyl diselenide proving to be a particularly effective oxygen-transfer catalyst. beilstein-journals.orgresearchgate.net

The oxidation of unsubstituted 1- and 2-naphthols using this system can produce trans-2-carboxycinnamic acid in nearly quantitative yields. beilstein-journals.orgresearchgate.netrsc.org The reaction proceeds smoothly under mild conditions, typically in a solvent like tert-butanol. beilstein-journals.org The presence of the catalyst is crucial; no reaction is observed in its absence. beilstein-journals.org This method is also applicable to naphthols with substituents on the conjugated ring and to certain hydronaphthoquinones, yielding the corresponding substituted 2-carboxycinnamic acids in good to excellent yields. beilstein-journals.orgresearchgate.net The process is considered a general and regioselective domino conversion of readily available naphtholic precursors. beilstein-journals.org

The choice of catalyst has been a subject of investigation. While inorganic catalysts like sodium tungstate (B81510) and methyltrioxorhenium(VII) have been tested, organoselenium compounds, particularly diaryl diselenides, have shown superior performance for this transformation. beilstein-journals.org Poly(bis-1,2-diphenylene) diselenide (PPDS) has also been demonstrated as an efficient catalyst for the oxidation of hydroxynaphthalenes to trans-2-carboxycinnamic acid, again with hydrogen peroxide as the oxidant. rsc.org

Table 1: Catalytic Domino Oxidation of Naphthols to trans-2-Carboxycinnamic Acid

| Precursor | Catalyst | Oxidant | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthol | 2,2'-dinitro-4,4'-di(trifluoromethyl)diphenyl diselenide | 30% aq. H₂O₂ | ~99% | beilstein-journals.org |

| 1-Naphthol | 2,2'-dinitro-4,4'-di(trifluoromethyl)diphenyl diselenide | 30% aq. H₂O₂ | ~99% | beilstein-journals.org |

Another significant route to this compound involves the oxidative cleavage of aromatic ring systems. A simple and practical method has been developed using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) for the room temperature oxidative cleavage of hydroxynaphthalenes and other substituted naphthalenes. libretexts.orgpressbooks.pub This procedure involves stirring the naphthalene (B1677914) precursor with Oxone® in an acetonitrile-water mixture, leading to the formation of the corresponding o-carboxyarylacrylic acid. pressbooks.pub

Mechanistically, this reaction is believed to proceed through the initial oxidation of the naphthalene to a quinone intermediate. pressbooks.pub This quinone then undergoes further oxidative cleavage to yield the desired this compound derivative. pressbooks.pub This strategy has been successfully applied to a variety of substituted naphthalenes. libretexts.org For instance, the oxidation of 1- and 2-substituted naphthalenes with hydrogen peroxide in the presence of a selenium catalyst can also lead to this compound, alongside other products depending on the specific substrate. rsc.org

In some biological systems, this compound is formed through the ortho-cleavage of naphthalene-1,2-diol (B1222099), an intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779). nih.gov This represents a biocatalytic oxidative cleavage pathway. nih.gov

Directed Derivatization and Functionalization Strategies

This compound, with its dual carboxylic acid and acrylic acid functionalities, serves as a versatile building block for the synthesis of more complex molecules and materials.

The unique structure of this compound makes it an excellent ligand for the construction of novel coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org By reacting this compound (or its deprotonated form, ccm) with metal ions, researchers have synthesized various new scaffolds with interesting structural properties.

For example, reactions with cadmium(II) nitrate (B79036) in the presence of different secondary N,N-ligands (like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) have yielded infinite single-stranded helical chains. rsc.org In these structures, the coordination of the 2-carboxycinnamate ligand to the cadmium ions in different directions induces a twist in the polymer chain, resulting in a helical architecture. rsc.org The choice of the secondary ligand can tune the final structure of the coordination polymer. rsc.org Additionally, simple coordination polymers such as Ca(cca)·H₂O and Mg(cca)·2H₂O have been synthesized, which exhibit high thermal stability and enhanced photoluminescence properties. These characteristics make them promising materials for applications in catalysis, gas storage, and separation.

The transformations of this compound are governed by the reactivity of its constituent functional groups. The general mechanism for many of its reactions is nucleophilic acyl substitution at the carbonyl carbon. libretexts.org

Domino Oxidation Mechanism: In the selenium-catalyzed oxidation of naphthols, the diaryl diselenide is first oxidized by hydrogen peroxide to form a highly reactive areneperoxyseleninic acid. rsc.org This species acts as the active electrophilic oxidant that attacks the electron-rich naphthalene ring, initiating a cascade of reactions (a domino reaction) that ultimately leads to the cleavage of one of the rings and the formation of trans-2-carboxycinnamic acid. beilstein-journals.orgrsc.org

Oxidative Cleavage Mechanism: The oxidation of naphthalenes with Oxone® is proposed to proceed via an initial epoxidation of the aromatic ring, followed by rearrangement to a naphthoquinone. pressbooks.pub The quinone then undergoes further oxidation and cleavage, likely through a Baeyer-Villiger-type oxidation, to give the final dicarboxylic acid product. pressbooks.pub

Derivatization Reactions: Standard carboxylic acid reactions, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) and amide formation (often requiring an activating agent like a carbodiimide), are key transformations for derivatizing the carboxyl groups of this compound. pressbooks.pubmasterorganicchemistry.com These reactions proceed via a tetrahedral intermediate formed by the nucleophilic addition to the protonated carbonyl group. libretexts.orgmasterorganicchemistry.com

Isomerization: In a protic medium, trans-2-carboxycinnamic acid can undergo isomerization to its cyclic isomer, (1-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, through an intramolecular Michael addition. rsc.org

Sustainable Approaches in this compound Synthesis

Developing environmentally benign or "green" synthetic routes is a key focus in modern chemistry. For this compound and its derivatives, several sustainable strategies have been explored.

The use of hydrogen peroxide as the primary oxidant in the catalytic oxidation of naphthols is a significant green feature, as its only byproduct is water. beilstein-journals.orgrsc.org This avoids the use of stoichiometric amounts of more hazardous and waste-generating heavy metal oxidants.

Biocatalytic approaches represent a promising sustainable pathway. The production of this compound has been reported as a bioconversion product from naphthalene by bacteria such as Bacillus thermoleovorans and from the degradation of other PAHs by Burkholderia sp. nih.gov The use of microorganisms like Pseudomonas putida for related transformations highlights the potential for biocatalysis, which operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media.

Electrochemical synthesis offers another sustainable alternative, replacing chemical reductants with electrons. beilstein-journals.org For instance, the electrochemical carboxylation of 2-iodocinnamic acid using CO₂ can produce this compound, avoiding the need for stoichiometric metal reductants. beilstein-journals.org This method aligns with green chemistry principles by utilizing electricity, which can be sourced from renewable resources, to drive chemical transformations. beilstein-journals.org

Furthermore, general green chemistry principles, such as the use of non-toxic and renewable solvents like water or deep eutectic solvents, and energy sources like solar radiation, are being applied to the synthesis of related cinnamic acid derivatives and could be adapted for this compound production. mdpi.combepls.comnih.gov

Spectroscopic and Chromatographic Characterization of 2 Carboxycinnamic Acid in Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides fundamental insights into the atomic and molecular composition of 2-carboxycinnamic acid, enabling researchers to confirm its structure and identify it within various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of each nucleus.

For this compound, ¹H NMR spectroscopy is expected to reveal distinct signals for each of the vinylic and aromatic protons. The two vinylic protons (H-α and H-β) of the acrylic acid moiety typically appear as doublets due to spin-spin coupling. The magnitude of the coupling constant (J-value) between these protons is characteristic of the alkene geometry; a large coupling constant (typically 12-18 Hz) confirms the trans (E) configuration, which is the more stable isomer. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, influenced by their position relative to the two carboxylic acid groups. The acidic protons of the two carboxyl groups are typically observed as broad singlets at a significantly downfield chemical shift (often >10 ppm), and their signals will disappear upon exchange with deuterium oxide (D₂O).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct resonances for the two carboxyl carbons, the two vinylic carbons, and the six carbons of the benzene ring. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for unambiguous assignment validation. HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. These correlations allow for the precise assignment of each ¹H and ¹³C signal, confirming the ortho-substitution pattern of the carboxyl groups on the phenyl ring.

Predicted NMR Data for (E)-2-Carboxycinnamic Acid

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Carboxyl (C-7) | ~11-13 (br s, 1H) | ~168-172 | H-α, H-β |

| Carboxyl (C-8) | ~11-13 (br s, 1H) | ~168-172 | H-3, H-α |

| C-1 | - | ~133-136 | H-3, H-5, H-β |

| C-2 | - | ~131-134 | H-3, H-4, H-β |

| C-3 | ~7.8-8.0 (d) | ~128-131 | C-1, C-5, C-8 |

| C-4 | ~7.5-7.7 (t) | ~129-132 | C-2, C-6 |

| C-5 | ~7.5-7.7 (t) | ~130-133 | C-1, C-3 |

| C-6 | ~7.6-7.8 (d) | ~127-130 | C-2, C-4 |

| C-α | ~6.4-6.6 (d, J ≈ 16 Hz) | ~120-125 | C-β, C-1, C-7, C-8 |

| C-β | ~7.8-8.1 (d, J ≈ 16 Hz) | ~140-145 | C-α, C-1, C-7 |

Note: This data is predicted based on typical chemical shift values for cinnamic acids and substituted benzoic acids. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it invaluable for determining the molecular weight of a compound and identifying its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a primary tool for identifying metabolites in complex biological samples.

The identification of this compound as a metabolite, for instance in the degradation of naphthalene (B1677914) by microorganisms, has been confirmed using mass spectrometry. sigmaaldrich.com In negative ion mode electrospray ionization (ESI), this compound (molecular weight 192.17 g/mol ) will typically be observed as the deprotonated molecule [M-H]⁻ at an m/z of 191.

Tandem mass spectrometry (MS/MS) is used to further confirm the identity by inducing fragmentation of the parent ion. The fragmentation pattern of dicarboxylic acids is often characterized by sequential losses of neutral molecules such as water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). nih.gov For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would involve the loss of one or both carboxyl groups.

Plausible Fragmentation Pathways for this compound in ESI-MS/MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 191 | Loss of Carbon Dioxide | 147 | CO₂ (44 Da) |

| 191 | Loss of Water | 173 | H₂O (18 Da) |

| 147 | Loss of Carbon Dioxide | 103 | CO₂ (44 Da) |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, which greatly increases the confidence in metabolite identification.

High-Resolution Chromatographic Separation Methodologies

Chromatography is essential for the isolation and purification of this compound from reaction mixtures or biological extracts, and for its separation from structurally similar isomers (e.g., 3-carboxycinnamic and 4-carboxycinnamic acid) and other related phenolic compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A common and effective methodology for the separation of cinnamic acid derivatives is reversed-phase HPLC (RP-HPLC). lookchem.comdrugbank.com In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. To ensure good peak shape and reproducible retention times, the mobile phase is typically acidified (e.g., with formic acid, acetic acid, or phosphoric acid) to suppress the ionization of the carboxylic acid groups. lookchem.com This increases the hydrophobicity of the molecule, leading to stronger interaction with the C18 stationary phase and thus greater retention.

A typical separation would employ a gradient elution, where the composition of the mobile phase is changed over time. The gradient usually starts with a high percentage of an aqueous acidic buffer and gradually increases the percentage of an organic solvent, such as acetonitrile or methanol. This allows for the elution of compounds over a wide range of polarities, providing high resolution between closely related isomers. Detection is commonly achieved using a UV detector, as the aromatic ring and conjugated double bond in this compound result in strong UV absorbance. lookchem.com

Isotopic Labeling for Pathway Tracing and Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules and elucidate the mechanisms of biochemical reactions. researchgate.net This involves replacing one or more atoms in a molecule with their heavy, stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H). The labeled compound is then introduced into a biological system, and analytical techniques, primarily mass spectrometry, are used to track the incorporation of the isotope into downstream metabolites.

This approach has been successfully applied to confirm the role of this compound in metabolic pathways. For example, in studies of naphthalene degradation by the thermophilic bacterium Bacillus thermoleovorans, ¹³C-labeled naphthalene was used as a tracer. The detection of ¹³C-labeled this compound via mass spectrometry provided direct evidence that this compound is an intermediate in the naphthalene catabolic pathway. sigmaaldrich.com The mass spectrum of the labeled metabolite shows the molecular ion and fragment ions shifted by one mass unit compared to the unlabeled compound, confirming the incorporation of one ¹³C atom from the naphthalene precursor. sigmaaldrich.com

Similarly, the synthesis of isotopically labeled cinnamic acids is crucial for their use as internal standards in quantitative LC-MS analysis, which improves the accuracy and precision of measurements in complex biological matrices. By using a known amount of the stable-isotope-labeled analog of this compound, researchers can correct for variations in sample preparation and instrument response, enabling precise quantification of the endogenous, unlabeled compound.

Computational Chemistry and Theoretical Modeling of 2 Carboxycinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation or its approximations, these methods provide detailed information about electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations are employed to predict the reactivity of molecules like 2-Carboxycinnamic acid by determining various global and local reactivity descriptors. nih.gov These descriptors are derived from the molecule's electron density and can indicate the most likely sites for electrophilic or nucleophilic attack.

DFT studies can be used to calculate several parameters that help in predicting the antioxidant and antiradical reactivity of compounds. nih.gov The choice of the functional and basis set is crucial for obtaining accurate results, with methods like B3LYP/6-311++G(d,p) often being suitable for such organic molecules. nih.gov The calculated properties, such as ionization potential, electron affinity, and chemical hardness, provide a quantitative measure of the molecule's stability and reactivity. A smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally indicates higher reactivity. mdpi.com

Table 1: Key Reactivity Descriptors Calculated using DFT

| Descriptor | Symbol | Significance |

| Chemical Potential | µ | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. |

This table is generated based on principles of DFT and is for illustrative purposes for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's reactivity and stability. youtube.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. youtube.com For cinnamic acid, a related compound, the HOMO-LUMO energy gap has been shown to be quite small, indicating its reactive nature as both a good electron donor and acceptor. nih.gov The distribution of these orbitals across the molecule can also indicate the specific atoms or regions most involved in chemical reactions. nih.gov

Table 2: Illustrative HOMO-LUMO Data for Aromatic Carboxylic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cinnamic Acid | -6.5 | -1.5 | 5.0 |

| Benzoic Acid | -7.2 | -1.1 | 6.1 |

| Salicylic (B10762653) Acid | -6.8 | -1.3 | 5.5 |

Note: The values in this table are representative and intended for comparative illustration. Actual calculated values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules. mdpi.com These simulations track the trajectory of each atom in the system by solving Newton's equations of motion, offering a dynamic view of molecular behavior.

A key application of MD is in conformational analysis, which involves identifying the stable and low-energy conformations of a molecule. nih.gov For a molecule like this compound, which has several rotatable bonds, understanding its preferred shapes is crucial for predicting its biological activity and physical properties. MD simulations can explore the potential energy surface of the molecule, revealing the different conformations it can adopt and the energy barriers between them. nih.gov Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and with solvent molecules. mdpi.com This information is vital for understanding its solubility and how it might bind to a receptor site. researchgate.net

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. collaborativedrug.com By identifying which structural features are responsible for a compound's effects, SAR provides a rational basis for designing new molecules with improved properties. drugdesign.org

The properties and activity of this compound can be better understood by comparing it to other aromatic carboxylic acids. differencebetween.com Aromatic carboxylic acids are organic compounds that contain a carboxyl group attached to an aromatic ring. pediaa.com The position and nature of substituents on the aromatic ring can significantly influence the molecule's acidity, solubility, and biological interactions. nih.gov

Table 3: Comparison of Related Aromatic Carboxylic Acids

| Compound | Structure | Key Features |

| This compound | Aromatic ring with ortho-substituted carboxylic acid and acrylic acid groups. | Potential for intramolecular hydrogen bonding; extended conjugation. |

| Cinnamic Acid | Aromatic ring with a single acrylic acid substituent. | Simpler structure, serves as a reference for the effect of the second carboxyl group. |

| Phthalic Acid | Aromatic ring with two adjacent carboxylic acid groups. | Lacks the rigid acrylic acid side chain. |

| Benzoic Acid | Aromatic ring with a single carboxylic acid group. | The simplest aromatic carboxylic acid. |

Predictive modeling in SAR involves creating mathematical models that can forecast the biological activity of new, hypothetical molecules based on their structural features. rsc.org For this compound, such models could be used to guide the synthesis of derivatives with enhanced therapeutic potential. rsdjournal.org

The process typically begins by collecting a dataset of related compounds with known activities. Then, various molecular descriptors (numerical representations of chemical information) are calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical or machine learning methods are then used to build a model that correlates these descriptors with the observed biological activity.

For this compound, predictive models could explore how modifications to its structure, such as adding substituents to the aromatic ring or altering the acrylic acid side chain, might affect its activity. youtube.com For example, adding electron-withdrawing groups could enhance its acidity and hydrogen bonding capabilities, while adding lipophilic groups could improve its ability to cross cell membranes. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. collaborativedrug.com

Materials Science Applications Leveraging 2 Carboxycinnamic Acid As a Ligand

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

While 2-Carboxycinnamic acid is a viable ligand for the construction of metal-organic materials, specific research detailing the synthesis of MOFs with this ligand and focusing on properties such as tunable porosity, high surface area, or enhanced luminescence is not extensively documented in the available literature. General principles of MOF synthesis involve the reaction of a metal salt with an organic linker, like H₂cca, under solvothermal conditions to promote the growth of crystalline frameworks. The characterization of such materials typically involves single-crystal X-ray diffraction to determine the structure, powder X-ray diffraction (PXRD) to confirm phase purity, and various spectroscopic methods.

Tunable Porosity and High Surface Area Architectures

The creation of MOFs with tunable porosity and high surface area is a significant goal in materials science, enabling applications in gas storage and separation. The porosity of MOFs can be tuned by carefully selecting the organic linkers and metal nodes. Longer linkers can lead to larger pores, and the geometry of the linker dictates the topology of the resulting framework. However, specific studies detailing the use of this compound to achieve tunable porosity and reporting high surface area values (e.g., BET surface area) in the resulting MOFs are not prominently featured in the reviewed scientific literature.

Enhanced Luminescence Properties in MOF Systems

Luminescent MOFs are of great interest for applications in sensing, bioimaging, and lighting. The luminescence can originate from the organic linker, the metal ion, or guest molecules encapsulated within the pores. While some coordination polymers synthesized with this compound have been investigated for their fluorescent properties, detailed studies focusing on the enhancement of these properties within MOF systems are limited. The rigid structure of this compound provides a good scaffold for luminescent materials, as rigidity can reduce non-radiative decay processes and enhance emission intensity. Coordination polymers of zinc and cadmium with this compound have been noted for their potential as luminescent materials, including for the detection of nitroaromatic compounds. However, comprehensive studies quantifying luminescence enhancement, such as quantum yield measurements in MOFs specifically constructed with this ligand, are not widely available.

Formation of Coordination Polymers

The use of this compound has been more extensively explored in the realm of coordination polymers. Its ability to act as a bridging ligand, combined with the use of secondary "ancillary" or "co-" ligands, provides a powerful strategy for engineering the dimensionality and topology of the final solid-state structure.

Design Principles for 3D Coordination Networks

A key design principle in the construction of coordination networks with this compound is the use of auxiliary ligands, typically N-donor compounds like 4,4′-bipyridine (bpy) or 1,10-phenanthroline (B135089). These secondary ligands coordinate to the metal centers and influence the directionality of the polymer growth. Research has demonstrated that the nature of the auxiliary ligand can effectively tune the final structure. mdpi.com

For instance, hydrothermal reactions of cadmium nitrate (B79036) with this compound and various secondary N,N-ligands have yielded a range of structures. mdpi.com

Terminal Ligands: When terminal N,N-ligands like 2,2′-bipyridine or 1,10-phenanthroline are used, they block some coordination sites on the metal ion, leading to the formation of one-dimensional (1D) single-stranded helical chains. mdpi.com

Flexible Bridging Ligands: The use of a flexible bridging ligand such as 1,3-di(4-bipy)propane results in the self-assembly of double-stranded zigzag chains. mdpi.com

Rigid Bridging Ligands: A rigid bridging ligand like 4,4′-bipyridine promotes the extension of the network into higher dimensions, resulting in the formation of two-dimensional (2D) layers. mdpi.com

These 2D layers can further interact through hydrogen bonds, involving free water molecules, to construct a three-dimensional (3D) microporous network. The introduction of different auxiliary ligands leads to different coordination modes for the this compound ligand, which is a critical factor in the formation of diverse 3D metal-organic frameworks. In some cases, an in situ lactonization of this compound has been observed during hydrothermal synthesis, leading to the incorporation of a different, rearranged ligand into the final coordination polymer structure.

| Metal Ion | Ancillary Ligand | Resulting Structure | Dimensionality |

| Cd(II) | 2,2′-bipyridine | Single-stranded helical chain | 1D |

| Cd(II) | 1,10-phenanthroline | Single-stranded helical chain | 1D |

| Cd(II) | 1,3-di(4-bipy)propane | Double-stranded zigzag chain | 1D |

| Cd(II) | 4,4′-bipyridine | 2D Network -> 3D Supramolecular | 2D -> 3D |

| Co(II) | bis(4-pyridylmethyl)piperazine | 2-fold interpenetrated dia network | 3D |

Thermal Stability and Functional Properties of Derived Materials

Catalytic and Gas Separation Applications in Advanced Materials

Metal-Organic Frameworks and coordination polymers are widely studied for their potential in catalysis and gas separation due to their high surface areas, tunable pore sizes, and the presence of active metal sites. However, there is a notable lack of specific research demonstrating the application of materials synthesized with this compound in these fields. While a patent has listed this compound among many potential dicarboxylic acid ligands for creating metallo-organic polymers for gas separation, specific experimental data and performance metrics for materials based on this particular ligand were not provided. nih.gov Similarly, while MOFs are generally explored as catalysts, studies detailing the catalytic activity of frameworks derived specifically from this compound are not found in the reviewed literature.

Biochemical and Ecological Roles of 2 Carboxycinnamic Acid

Enzymatic Interactions and Reaction Mechanisms

2-Carboxycinnamic acid, particularly in the form of its isomer derivative m-carboxycinnamic acid bis-hydroxamide (CBHA), has been a significant structural component in the development of histone deacetylase (HDAC) inhibitors. nih.govnih.govaacrjournals.org HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a critical role in gene regulation. By inhibiting these enzymes, HDAC inhibitors can induce histone hyperacetylation, which alters chromatin structure and can lead to cell cycle arrest, differentiation, and apoptosis, making them promising agents for cancer therapy. nih.gov

CBHA is recognized as a hybrid-polar HDACI and has been investigated for its effects on various cancer cell lines. nih.govaacrjournals.org Research on human pancreatic adenocarcinoma cells (MIA PaCa-2) demonstrated that CBHA significantly impairs cancer cell growth by inducing a dose-dependent G2/M phase cell cycle arrest. nih.gov This cell cycle arrest is associated with the disruption of microtubule organization and the induction of caspase-mediated apoptosis. nih.gov Specifically, studies have shown that CBHA's inhibition of HDAC6 leads to the acetylation of α-tubulin, a key component of microtubules. nih.gov

Furthermore, CBHA has been shown to work synergistically with other anticancer agents. In gastrointestinal adenocarcinoma cells, combining CBHA with proteasome inhibitors like PSI or PS-341 results in a synergistic induction of apoptosis. aacrjournals.org Similarly, in studies involving gastrointestinal cancer cells, CBHA was found to augment cell death induced by ionizing radiation. nih.gov These findings underscore the importance of the m-carboxycinnamic acid scaffold in designing potent and versatile HDAC inhibitors that can be used in combination therapies. aacrjournals.orgamanote.com

Table 1: Research Findings on m-Carboxycinnamic Acid bis-hydroxamide (CBHA) as an HDAC Inhibitor

| Cell Line(s) | Observed Effect | Mechanism of Action | Key Finding | Source |

|---|---|---|---|---|

| Human Pancreatic Adenocarcinoma (MIA PaCa-2) | Impaired cell growth, apoptosis | Induction of G2/M arrest, disruption of microtubule organization, suppression of HDAC6, acetylation of α-tubulin | CBHA shows potential as a therapeutic for pancreatic cancer. | nih.gov |

| Gastrointestinal Carcinoma (DLD-1, MKN45) | Synergistic induction of apoptosis | Used in combination with proteasome inhibitors (PSI, PS-341) | Combination therapy with CBHA may be an effective strategy against gastrointestinal cancers. | aacrjournals.org |

| Human Gastric (MKN45) and Colorectal (DLD1) Adenocarcinoma | Augmented radiation-induced cell death | Enhanced IR-induced DNA fragmentation and caspase-3/-8 activation | CBHA may enhance the efficacy of radiation therapy in gastrointestinal cancers. | nih.gov |

Biotransformation is a critical metabolic process where enzymes alter the chemical structure of substances to facilitate their excretion or use in other metabolic pathways. nih.gov Cinnamic acid and its derivatives are subject to various enzymatic biotransformations, particularly by microorganisms. These reactions are key steps in the breakdown of aromatic compounds and the synthesis of valuable chemicals.

One of the well-studied biotransformation pathways for cinnamic acid is non-oxidative decarboxylation. In the fungus Aspergillus niger, this reaction is catalyzed by the enzyme cinnamic acid decarboxylase (CdcA), which converts cinnamic acid to styrene. frontiersin.org This process also involves a flavin prenyltransferase (PadA). frontiersin.org Studies on Lactobacillus species have also identified decarboxylase enzymes that metabolize hydroxycinnamic acids, initiating their breakdown. researchgate.net

Another significant enzymatic reaction is the activation of cinnamic acids into their coenzyme A (CoA) thioesters. d-nb.info This reaction, catalyzed by ligases such as 4-coumarate:CoA ligase (4CL), is the initial step in the biosynthesis of a wide array of secondary metabolites, including flavonoids. d-nb.info The formation of the reactive thioester bond with CoA is essential for subsequent enzymatic transformations. These cinnamoyl-CoA esters can then be channeled into various pathways, such as hydration and retro-aldol reactions to produce substituted benzaldehydes like vanillin. d-nb.info

The microbial metabolism of cinnamic acid can also proceed through other pathways. For instance, in Aspergillus niger, cinnamic acid can be converted to benzoic acid, which is then hydroxylated by benzoate (B1203000) 4-monooxygenase, indicating a pathway that funnels aromatic compounds into central metabolism. frontiersin.org

Table 2: Key Enzymes in the Biotransformation of Cinnamic Acid and Derivatives

| Enzyme | Organism/Source | Reaction Catalyzed | Significance | Source |

|---|---|---|---|---|

| Cinnamic acid decarboxylase (CdcA) | Aspergillus niger | Non-oxidative decarboxylation of cinnamic acid to styrene | Key step in fungal degradation of cinnamic acid. | frontiersin.org |

| 4-coumarate:CoA ligase (4CL) | Arabidopsis thaliana | ATP-dependent conversion of cinnamic acids to cinnamoyl-CoA thioesters | Activates cinnamic acids for entry into secondary metabolic pathways (e.g., flavonoid biosynthesis). | d-nb.info |

| Hydroxycinnamic acid decarboxylase | Lactobacillus species | Decarboxylation of p-coumaric and ferulic acids | Initiates metabolism of hydroxycinnamic acids in lactic acid bacteria. | researchgate.net |

| Benzoate 4-monooxygenase A (BphA) | Aspergillus niger | Conversion of benzoic acid to p-hydroxybenzoic acid | Part of a pathway that degrades cinnamic acid via benzoic acid. | frontiersin.org |

Chemical Ecology of Aromatic Metabolites

Naphthalene (B1677914), a simple polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant. nih.govnih.gov Microbial degradation is a primary mechanism for its removal from contaminated environments. nih.gov This process generates a variety of aromatic metabolites that play significant roles in the chemical ecology of microbial communities. Bacteria capable of degrading naphthalene initiate the process using a dioxygenase enzyme, which leads to the formation of intermediates like 1,2-dihydroxynaphthalene. mdpi.com Subsequent enzymatic reactions cleave the aromatic ring, producing compounds such as 2-hydroxy-2H-chromene-2-carboxylic acid and eventually salicylate (B1505791), which can enter central metabolic pathways. mdpi.com

These degradation products serve as valuable carbon and energy sources for the degrading microorganisms and other members of the soil or aquatic microbial community. nih.gov The presence of naphthalene and its metabolites can select for and support the growth of specific microbial populations with the necessary catabolic genes. nih.gov

Furthermore, the interactions between different PAHs and their degradation products can be complex. For example, the presence of naphthalene has been shown to enhance the biodegradation of other, more complex PAHs like fluorene (B118485) and phenanthrene (B1679779) by Pseudomonas aeruginosa. mdpi.comresearchgate.net This phenomenon, known as cometabolism, occurs because naphthalene can induce the expression of the catabolic genes and enzymes needed for PAH degradation and may also augment membrane transport, facilitating the uptake of other PAHs. mdpi.com Therefore, naphthalene degradation products are not merely waste intermediates but are active participants in the intricate web of microbial interactions that drive the bioremediation of PAH-contaminated sites. mdpi.com

The production of aromatic compounds like cinnamic acid through microbial fermentation offers a sustainable alternative to chemical synthesis or plant extraction. nih.govnih.gov Metabolic engineering has been employed to develop microbial cell factories, primarily using hosts like Escherichia coli and Saccharomyces cerevisiae, for the bio-based production of these valuable chemicals from renewable feedstocks such as glucose. nih.govnih.govdtu.dk

A cornerstone of this strategy is the introduction of heterologous genes encoding enzymes that can convert primary metabolites into the desired aromatic acids. nih.gov Key enzymes are phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which catalyze the non-oxidative deamination of L-phenylalanine and L-tyrosine to produce cinnamic acid and p-hydroxycinnamic acid, respectively. nih.govnih.gov Since these enzymes are not naturally present in many industrial microbial strains, their expression is a critical first step. nih.gov

To achieve high yields and titers, further metabolic engineering is required to channel more carbon from central metabolism into the aromatic amino acid biosynthetic pathways. nih.gov Strategies include:

Increasing precursor availability : Genetic modifications are made to central carbon metabolism to boost the supply of essential precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov

Pathway optimization : Deleting competing pathways or optimizing the expression levels of pathway enzymes can further enhance the production of the target compound. nih.gov

These integrated metabolic engineering approaches have led to the development of robust microbial platforms for the sustainable production of cinnamic acid and its derivatives. nih.govnih.gov

Table 3: Examples of Engineered Microbes for Cinnamic Acid Production

| Microbial Host | Key Genetic Modification(s) | Precursor(s) | Product | Source |

|---|---|---|---|---|

| Escherichia coli | Heterologous expression of PAL/TAL; expression of feedback-insensitive enzymes from aromatic pathways. | Glucose, L-phenylalanine | Cinnamic acid | nih.govnih.gov |

| Saccharomyces cerevisiae | Heterologous expression of PAL; pathway engineering to increase L-phenylalanine supply. | Glucose | Cinnamic acid | nih.govnih.gov |

| Pseudomonas putida | Expression of PAL/TAL genes. | L-phenylalanine, L-tyrosine | Cinnamic acid, p-hydroxycinnamic acid | nih.gov |

| Streptomyces lividans | Expression of TAL genes. | L-tyrosine | p-hydroxycinnamic acid | nih.gov |

Emerging Research Perspectives and Methodological Advancements

Integration of Multi-Omics Approaches in Metabolic Pathway Research

The elucidation of the metabolic fate and influence of 2-Carboxycinnamic acid within biological systems is poised for significant advancement through the application of multi-omics technologies. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive view of molecular and cellular processes. While specific multi-omics studies on this compound are not yet prevalent, research on related cinnamic acid derivatives provides a clear blueprint for future investigations.

Metabolomics studies on other phenolic compounds, such as trans-cinnamic acid, have demonstrated the power of this technique in identifying metabolic shifts in organisms. For instance, research on Zea mays roots treated with trans-cinnamic acid revealed significant short-term changes in amino acid, lignin, and galactose metabolism, indicating a stress response. nih.govnih.gov Similarly, studies in rats have delineated the metabolic pathways of major cinnamic acid derivatives found in Brazilian green propolis, identifying processes such as ester hydrolysis, hydroxylation, and phase-II conjugation (sulfation and glucuronidation). nih.gov In microorganisms like Aspergillus niger, metabolic pathways for cinnamic acid degradation, including decarboxylation to styrene, have been suggested. researchgate.net

Future research on this compound can leverage these approaches to map its specific metabolic pathways, identify key enzymes involved in its biotransformation, and understand its impact on broader metabolic networks. By integrating metabolomics data with transcriptomic and proteomic analyses, researchers can connect changes in metabolite levels with alterations in gene expression and protein abundance, providing a mechanistic understanding of the compound's biological activity.

Table 1: Potential Multi-Omics Applications in this compound Research

| Omics Technology | Potential Application for this compound Research | Information Gained |

| Metabolomics | Tracing the biotransformation and excretion products in biological systems. | Identification of specific metabolic pathways (e.g., hydroxylation, conjugation, degradation). |

| Transcriptomics | Analyzing changes in gene expression in cells or tissues upon exposure. | Identification of genes and regulatory networks responsive to the compound. |

| Proteomics | Quantifying changes in the protein landscape in response to the compound. | Identification of enzymes involved in metabolism and proteins affected by its presence. |

| Integrated Analysis | Combining datasets to build comprehensive models of the compound's biological impact. | Mechanistic insights into its mode of action and effects on cellular physiology. |

Machine Learning and Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science, offering powerful tools for predicting compound properties and designing novel molecules with desired characteristics. nih.gov These computational methods can analyze vast datasets to identify structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR), accelerating the discovery and optimization process. docbrown.info

In the context of this compound, AI and ML can be employed in several ways:

Property Prediction: ML models can be trained to predict physicochemical properties (solubility, stability), biological activities (e.g., enzyme inhibition, antimicrobial effects), and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel analogues of this compound with optimized properties for specific applications, be it in pharmacology or materials science. mdpi.com

Polypharmacology Prediction: AI can help predict the potential for a compound to interact with multiple biological targets, which is crucial for assessing both therapeutic efficacy and potential off-target effects. nih.gov

Table 2: Machine Learning Models and Their Potential Application to this compound

| ML/AI Model/Technique | Application in Compound Research | Potential Use for this compound | Example from Cinnamic Acids |

| Random Forest (RF) | Classification and regression tasks for property prediction. | Predicting biological activity or toxicity. | Used to predict performance in medium-chain carboxylic acid production. researchgate.net |

| Support Vector Machine (SVM) | Classification of compounds (e.g., active vs. inactive). | Classifying derivatives based on predicted efficacy. | A common method for QSAR modeling. docbrown.info |

| Deep Neural Networks (DNN) | Learning complex patterns from large chemical datasets. | Predicting binding affinities and designing novel structures. | Used in DeepDTA and other platforms for predicting drug-target binding. nih.gov |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target. | Identifying potential protein targets and designing potent inhibitors. | Used to screen cinnamic acid derivatives against MMP-9. nih.govnih.gov |

Novel Experimental Techniques for In Situ Analysis of this compound

Understanding the dynamic behavior of molecules during chemical reactions or biological processes requires analytical techniques capable of real-time, in situ monitoring. Spectroscopic methods are particularly well-suited for this purpose, as they are often non-invasive and can provide detailed structural and concentration information over time. fiveable.melongdom.org

Research on cinnamic acid has utilized time-resolved X-ray Raman spectroscopy to monitor its solid-state dimerization into truxillic acid in real time. This technique provided insights into the reaction kinetics and the changes in electronic structure as the reaction progressed. esrf.fr Other spectroscopic methods like Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and fingerprinting molecules, with their spectra being predictable through quantum chemical calculations like Density Functional Theory (DFT). docbrown.infonih.gov

These advanced techniques could be applied to study this compound in various contexts:

Reaction Monitoring: Techniques like time-resolved FT-IR or Raman spectroscopy could be used to follow the kinetics of polymerization reactions involving this compound, providing data on reaction rates and the formation of intermediates.

Biological Interactions: Surface-enhanced Raman scattering (SERS) could enable the detection of this compound at very low concentrations, allowing for the in situ study of its interaction with biological membranes or proteins. longdom.org

Materials Science: In situ spectroscopic analysis could monitor the structural changes in polymers derived from this compound in response to stimuli like UV light or heat, which is crucial for the development of smart materials.

Table 3: Comparison of Novel Experimental Techniques for In Situ Analysis

| Technique | Principle | Type of Information | Potential Application for this compound |

| Time-Resolved X-ray Raman Spectroscopy | Inelastic scattering of X-rays to probe electronic structure changes. | Real-time changes in chemical bonding and composition. | Studying solid-state reactions like photopolymerization. |

| FT-IR/Raman Spectroscopy | Measures absorption/scattering of infrared light due to molecular vibrations. | Functional group identification, concentration changes, reaction kinetics. | Monitoring synthesis, polymerization, and degradation processes. |

| Fluorescence Spectroscopy | Measures light emission from a molecule after light absorption. | Highly sensitive detection, monitoring of binding events. | Developing fluorescent probes based on its structure to study biological interactions. |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signal for molecules near metallic nanostructures. | Ultra-sensitive detection of molecules at surfaces. | In situ monitoring of interactions with cell surfaces or biomolecules. |

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique chemical structure of this compound, featuring a photoreactive α,β-unsaturated system and two carboxylic acid groups, positions it as a highly versatile building block for cross-disciplinary research. Its parent compound, cinnamic acid, and its derivatives are already recognized for their utility in creating advanced polymers and their wide range of biological activities. researchgate.netmdpi.com

In materials science , the cinnamic acid moiety is a well-known photoresponsive unit. Upon UV irradiation, the double bond can undergo a [2+2] cycloaddition, leading to cross-linking. researchgate.net This property is exploited to create photoreactive polymers for applications in photolithography and photocurable coatings. mdpi.com The presence of two carboxylic acid groups in this compound opens the door to its use as a monomer for synthesizing polyesters, polyamides, and polyanhydrides, similar to how 2,5-furandicarboxylic acid is used as a bio-based alternative to terephthalic acid. mdpi.com This could lead to the development of novel, potentially biodegradable or photo-responsive polymers with tailored thermal and mechanical properties.

In biology and medicinal chemistry , cinnamic acid derivatives exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comsemanticscholar.org The specific structure of this compound could be explored as a scaffold for developing new therapeutic agents. Its two carboxylic acid groups could serve as key interaction points with biological targets or be used to modify its pharmacokinetic properties.

The convergence of these fields allows for the design of "smart" biomaterials. For example, a biodegradable polyester (B1180765) based on this compound could be designed to release a therapeutic agent upon exposure to a specific stimulus, or its surface properties could be modified by light to control cell adhesion.

Table 4: Potential Cross-Disciplinary Applications of this compound

| Field | Potential Role of this compound | Resulting Product/Application |

| Polymer Chemistry | Monomer for condensation polymerization (polyesters, polyamides). | High-performance plastics, biodegradable polymers, engineering plastics. |

| Materials Science | Cross-linking agent in photoreactive polymers. | Photocurable resins, photoresists for microelectronics, smart materials. |

| Biomaterials | Building block for biocompatible and biodegradable polymers. | Drug delivery systems, tissue engineering scaffolds, shape-memory materials. |

| Medicinal Chemistry | Scaffold for the synthesis of new bioactive compounds. | Novel anti-inflammatory, antimicrobial, or anticancer agents. |

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 2-Carboxycinnamic acid?

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are critical for identifying functional groups (e.g., carboxylic and cinnamic moieties) and confirming stereochemistry. For novel derivatives, High-Resolution Mass Spectrometry (HRMS) should supplement NMR to resolve ambiguities in molecular ion peaks. X-ray crystallography is advised for resolving complex stereoisomers .

Q. What safety protocols are essential when handling this compound in the lab?

Wear safety glasses, nitrile gloves, and acid-resistant lab coats. Use fume hoods for synthesis steps involving volatile reagents. In case of skin contact, rinse immediately with water for 15 minutes. Cadmium-containing catalysts (if used in synthesis) require segregated waste disposal to avoid contamination .

Q. How can researchers optimize the oxidation of cinnamic acid derivatives to synthesize this compound?

Use controlled oxidation agents like potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄) at 60–80°C. Monitor reaction progress via thin-layer chromatography (TLC) every 30 minutes. Purify via recrystallization using ethanol-water mixtures. For higher yields, consider catalytic methods with transition metals (e.g., Ru or Pd) under inert atmospheres .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Apply comparative analysis:

- Split datasets into subsets (e.g., by solvent polarity or substituent groups) to identify trends.

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and computational tools (DFT calculations).

- Re-examine reaction conditions (e.g., pH, temperature) that may induce tautomerism or degradation .

Q. What computational strategies improve the prediction of this compound reactivity?

Combine Density Functional Theory (DFT) with Molecular Dynamics (MD) simulations to model:

Q. How should researchers design stability studies for this compound under varying conditions?

Use accelerated stability testing:

- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor absorbance shifts.

- pH stability : Test solubility and decomposition in buffers (pH 2–12). Report half-life () and degradation byproducts .

Methodological Considerations

Q. Table 1: Comparison of Synthesis Routes for this compound

| Method | Reagents/Conditions | Yield (%) | Key Limitations |

|---|---|---|---|

| Oxidation of Cinnamates | KMnO₄, H₂SO₄, 70°C, 6 hr | 65–75 | Overoxidation to CO₂ |

| Catalytic Carboxylation | Pd(OAc)₂, CO₂, 100°C, 12 hr | 80–85 | Requires high-pressure setup |

| Hydrolytic Methods | NaOH (aq), reflux, 24 hr | 50–60 | Low regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.